4-(benzenesulfonyl)-N-propylaniline
Overview
Description
4-(Benzenesulfonyl)-N-propylaniline is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring. This particular compound has a propyl group attached to the nitrogen atom of the sulfonamide group. Benzenesulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-propylaniline typically involves the reaction of benzenesulfonyl chloride with N-propylaniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The base, often triethylamine or pyridine, neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(Benzenesulfonyl)-N-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-propylaniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can affect various physiological processes, including fluid secretion and pH regulation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the propyl group attached to the nitrogen atom.
4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group instead of a propyl group.
Benzenesulfonyl isocyanate: Contains an isocyanate group instead of an aniline group .
Uniqueness
4-(Benzenesulfonyl)-N-propylaniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-propylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-12-16-13-8-10-15(11-9-13)19(17,18)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMFTMIWZDOSPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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